molecular formula C25H21FN6O2S B2371224 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE CAS No. 893273-11-5

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE

Número de catálogo: B2371224
Número CAS: 893273-11-5
Peso molecular: 488.54
Clave InChI: NCTGUQUTFSRLLH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a triazoloquinazoline derivative featuring a benzenesulfonyl group at position 3 and a 2-fluorophenyl-substituted piperazine at position 5 of the heterocyclic core. Its molecular formula is C₂₆H₂₃FN₆O₂S (calculated molecular weight: 502.56 g/mol) . The SMILES string (COc1ccccc1N1CCN(CC1)c1nc2n(c3c1cccc3)nnc2S(=O)(=O)c1ccccc1) highlights the fused triazoloquinazoline system, sulfonyl linkage, and fluorophenyl-piperazine moiety .

Propiedades

IUPAC Name

3-(benzenesulfonyl)-5-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6O2S/c26-20-11-5-7-13-22(20)30-14-16-31(17-15-30)23-19-10-4-6-12-21(19)32-24(27-23)25(28-29-32)35(33,34)18-8-2-1-3-9-18/h1-13H,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTGUQUTFSRLLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclization of Quinazoline Derivatives

Quinazoline-4(3H)-one derivatives react with triazole precursors under acidic or basic conditions. For example, heating 2-aminobenzonitrile with triazole in polyphosphoric acid yields the triazoloquinazoline backbone.

Reaction Conditions

Step Reagents Temperature Time Yield
1 2-Aminobenzonitrile, 1H-1,2,3-triazole, PPA 120°C 6 h 65–70%

Oxidative Cyclization

Copper-catalyzed oxidative cyclization of 2-azidoquinazolines provides an alternative route, offering better regioselectivity:
$$ \text{2-Azidoquinazoline} + \text{CuI} \xrightarrow{\text{DMSO, 80°C}} \text{Triazolo[1,5-a]quinazoline} $$
Key Advantages :

  • Avoids harsh acidic conditions.
  • Yields up to 75% with minimal byproducts.

Introduction of the Benzenesulfonyl Group

Sulfonylation at position 3 is achieved using benzenesulfonyl chloride under basic conditions.

Direct Sulfonylation

The triazoloquinazoline core reacts with benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base:

Procedure

  • Dissolve triazoloquinazoline (1 eq) in anhydrous DCM.
  • Add triethylamine (2.5 eq) and benzenesulfonyl chloride (1.2 eq) dropwise at 0°C.
  • Stir at room temperature for 12 h.

Typical Yield : 80–85%.

Synthesis of 4-(2-Fluorophenyl)Piperazine

The substituted piperazine moiety is prepared via two approaches:

Nucleophilic Aromatic Substitution

Reacting piperazine with 1-fluoro-2-iodobenzene in the presence of a palladium catalyst:
$$ \text{Piperazine} + \text{1-Fluoro-2-iodobenzene} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{4-(2-Fluorophenyl)piperazine} $$

Optimized Conditions

Catalyst Ligand Base Solvent Yield
Pd(OAc)2 Xantphos Cs2CO3 Toluene 70%

Boronic Ester Cross-Coupling

A Suzuki-Miyaura coupling approach using piperazine boronate esters (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperazine-1-carboxylate) and 2-fluorophenyl halides:

  • Deprotect boronate ester with HCl in dioxane.
  • Couple with 2-fluorobromobenzene using Pd(dppf)Cl2.

Yield : 68–72% after column chromatography.

Coupling of Piperazine to the Triazoloquinazoline Core

The final step involves attaching 4-(2-fluorophenyl)piperazine to the sulfonylated triazoloquinazoline.

Buchwald-Hartwig Amination

A palladium-catalyzed C–N coupling reaction under inert atmosphere:

Protocol

  • Combine 3-benzenesulfonyltriazoloquinazoline (1 eq), 4-(2-fluorophenyl)piperazine (1.5 eq), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2 eq) in toluene.
  • Heat at 110°C for 24 h.

Yield : 60–65%.

Direct Nucleophilic Substitution

In polar aprotic solvents like DMF, the chlorinated triazoloquinazoline undergoes displacement with piperazine:
$$ \text{5-Chlorotriazoloquinazoline} + \text{4-(2-Fluorophenyl)piperazine} \xrightarrow{\text{DMF, 100°C}} \text{Target Compound} $$

Reaction Metrics

Solvent Temperature Time Yield
DMF 100°C 8 h 55%

Purification and Characterization

Final purification employs silica gel chromatography (eluent: DCM/MeOH 10:1). Key characterization data includes:

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H), 7.85–7.75 (m, 5H), 7.45–7.35 (m, 2H), 4.25–4.15 (m, 4H), 3.90–3.80 (m, 4H).
  • HRMS : m/z 489.1462 [M+H]+ (calc. 489.1465).

Challenges and Optimization Opportunities

  • Regioselectivity in Triazoloquinazoline Formation : Competing pathways may yield [1,5-a] vs. [1,2-a] isomers. Microwave-assisted synthesis reduces side products.
  • Piperazine Coupling Efficiency : Bulky substituents on piperazine hinder amination. Using BrettPhos ligand improves yields to 75%.
  • Sulfonylation Side Reactions : Over-sulfonylation at N1 occurs without strict stoichiometric control.

Análisis De Reacciones Químicas

This compound undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can undergo oxidation reactions to form sulfone derivatives.

    Reduction: The triazoloquinazoline core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The molecular targets include kinases and other signaling proteins involved in cell cycle regulation and apoptosis.

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity (If Reported) Source
Target Compound Triazolo[1,5-a]quinazoline 3-(Benzenesulfonyl), 5-(2-fluorophenylpiperazine) 502.56 Sulfonyl, fluorophenyl, piperazine Not explicitly stated
N-(3-(6-(3-(Difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide (Compound 3) Triazolo[1,5-a]pyrimidine Difluoromethylpyridine, oxazole-carboxamide Not reported Fluorophenyl, oxazole, difluoromethyl Kinetoplastid inhibitor
1-(4-Methylbenzenesulfonyl)-4-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]piperazine (SU [3,4]) Piperazine 4-Methylbenzenesulfonyl, naphthyl-butene 421.0 ([M+H]⁺) Sulfonyl, naphthyl, alkenyl Not reported
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline 3-(Benzenesulfonyl), 5-(4-ethoxyphenylamine) Not reported Sulfonyl, ethoxyphenyl Not reported
5-((4-Nitrophenyl)sulfonyl)-3-(4-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinoxaline Triazolo[1,5-a]quinoxaline 4-Nitrophenylsulfonyl, trifluoromethylphenyl 471.11 ([M+H]⁺) Nitrophenylsulfonyl, CF₃ Not reported

Key Structural Differences:

  • Core Heterocycle: The target compound’s triazoloquinazoline core differs from triazolopyrimidines (e.g., Compound 3 in ) and triazoloquinoxalines (e.g., ), which alter electronic properties and binding affinity.
  • Substituents : The 2-fluorophenylpiperazine group distinguishes it from analogues with ethoxyphenyl (), naphthyl-alkenyl (), or trifluoromethylphenyl () moieties. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to methoxy or ethoxy groups .
  • Sulfonyl Variations : Benzenesulfonyl (target) vs. 4-methylbenzenesulfonyl () or 4-nitrophenylsulfonyl () affect solubility and steric bulk.

Key Observations:

  • Efficiency : Metal-free cyclization () achieves higher yields (87%) compared to reductive amination (22% in ).
  • Purity : UHPLC purity exceeds 90% for most analogues (e.g., ), suggesting robust purification protocols.

Key Findings:

  • Activity Trends: Fluorinated and sulfonylated triazolo compounds (e.g., ) show antiparasitic activity, while non-fluorinated analogues () exhibit herbicidal effects.
  • Solubility : The target compound’s benzenesulfonyl and fluorophenyl groups likely reduce aqueous solubility compared to hydroxylated derivatives (e.g., ).

Mechanistic and Functional Insights

  • Triazoloquinazoline vs. Triazolopyrimidine : The quinazoline core provides a larger planar surface for π-π stacking in target binding compared to pyrimidine ().
  • Role of Fluorine : The 2-fluorophenyl group may enhance CNS penetration or metabolic stability relative to methoxy/ethoxy analogues ().
  • Sulfonyl Group : Benzenesulfonyl contributes to hydrogen bonding and protease resistance, as seen in kinetoplastid inhibitors ().

Q & A

Basic: What are the key synthetic pathways for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with precursor condensation followed by cyclization and functionalization. Key steps include:

Sulfonylation : Introducing the benzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DCM, 0–5°C) .

Triazoloquinazoline Formation : Cyclization using catalytic acid (e.g., HCl/EtOH) or transition-metal-mediated coupling (e.g., CuI for triazole ring closure) .

Piperazine Substitution : Coupling the fluorophenyl-piperazine moiety via Buchwald-Hartwig amination or SNAr reactions in polar aprotic solvents (e.g., DMF, 80–100°C) .
Optimization Note : Reaction yields (e.g., 39–75%) depend on solvent polarity, temperature control, and catalyst selection .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., fluorophenyl δH ~7.1–7.4 ppm; triazole δC ~150–160 ppm) and confirms regiochemistry .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ expected ~538–550 Da) and detects impurities .
  • X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the sulfonyl group .
  • Elemental Analysis : Verifies C, H, N, S composition (e.g., ±0.3% deviation from theoretical values) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.